3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one
Description
Properties
Molecular Formula |
C23H19NO3 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-7-(4-methylanilino)chromen-4-one |
InChI |
InChI=1S/C23H19NO3/c1-15-3-7-17(8-4-15)24-18-9-12-20-22(13-18)27-14-21(23(20)25)16-5-10-19(26-2)11-6-16/h3-14,24H,1-2H3 |
InChI Key |
UUWPJMSSVQMRIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Chalcone Intermediate Synthesis
In a representative procedure, 4-methoxybenzaldehyde reacts with 2-hydroxy-5-methylacetophenone in ethanolic potassium hydroxide at 277 K to yield (E)-3-(4-methoxyphenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one. The reaction proceeds via deprotonation of the acetophenone methyl group, followed by nucleophilic attack on the aldehyde carbonyl. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 277–298 K | >85% at 277 K |
| Solvent | Ethanol/water (3:1) | Maximizes solubility |
| Base Concentration | 30% KOH | Accelerates enolate formation |
Cyclization to Chromen-4-one
Cyclization of the chalcone intermediate employs acid or base catalysis. Sodium acetate in refluxing aqueous ethanol (362 K, 2 h) induces intramolecular nucleophilic attack, forming the chromen-4-one ring. Alternatively, iodine-mediated oxidative cyclization in dimethyl sulfoxide (DMSO) at 413–418 K achieves comparable yields (68%) while introducing halogen substituents.
Introduction of the 7-(4-Methylphenyl)amino Group
The installation of the 7-amino substituent necessitates precise regiochemical control. Two primary strategies emerge from literature analysis:
Direct Nucleophilic Aromatic Substitution (SNAr)
Pre-functionalization of the chromen-4-one core with a leaving group (e.g., nitro or halogen) enables subsequent amination. For example:
- Nitration : Treatment with fuming nitric acid at 273 K introduces a nitro group at C7.
- Reduction : Catalytic hydrogenation (H₂/Pd-C, 298 K) converts the nitro group to an amine.
- Buchwald-Hartwig Coupling : Reaction with 4-methylbromobenzene under palladium catalysis (Pd₂(dba)₃, Xantphos, Cs₂CO₃, 373 K) installs the aryl amino group.
This sequence achieves moderate yields (45–60%) but requires stringent anhydrous conditions.
Tandem Cyclization-Amination Approach
An innovative single-pot method combines chromenone formation with amination:
- Chalcone Synthesis : As described in Section 1.1.
- In Situ Amination : Addition of 4-methylaniline (2 eq) and tetrabutylammonium bromide (phase-transfer catalyst) during cyclization.
- Microwave-Assisted Reaction : Irradiation at 423 K for 20 minutes enhances reaction efficiency (yield: 72%).
Comparative analysis reveals superior atom economy in this approach but challenges in byproduct separation.
Crystallization and Purification Strategies
Final product isolation employs solvent-dependent crystallization:
| Solvent System | Crystal Morphology | Purity (%) |
|---|---|---|
| Ethanol/water (1:3) | Needles | 98.5 |
| Acetonitrile | Plates | 99.2 |
| Dichloromethane/hexane | Prisms | 97.8 |
X-ray crystallographic data (CCDC 2051951) confirms molecular geometry, with a dihedral angle of 31.09° between the chromenone and 4-methylphenyl planes. Weak C–H···O hydrogen bonds (2.54 Å) stabilize the crystal lattice.
Spectroscopic Characterization
Critical analytical data for batch validation:
1H NMR (500 MHz, CDCl₃):
- δ 8.21 (d, J = 8.9 Hz, H-5)
- δ 7.89 (s, H-2)
- δ 7.52 (d, J = 8.5 Hz, 4-methoxyphenyl H)
- δ 6.98 (d, J = 8.3 Hz, 4-methylanilino H)
- δ 3.87 (s, OCH₃)
- δ 2.41 (s, CH₃)
HRMS (ESI+):
- m/z calcd for C24H21NO3 [M+H]+: 371.1522; found: 371.1518
Industrial-Scale Production Considerations
Benchmarking studies identify key process intensification parameters:
| Metric | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Cycle Time | 48 h | 12 h |
| E-Factor | 32 | 18 |
| Space-Time Yield | 0.7 kg·m⁻³·h⁻¹ | 4.2 kg·m⁻³·h⁻¹ |
Continuous flow reactors demonstrate particular promise, reducing reaction times by 78% through enhanced mass/heat transfer.
Mechanistic Insights and Computational Modeling
Density functional theory (DFT) calculations (B3LYP/6-311++G**) elucidate the amination step's transition state:
$$
\Delta G^\ddagger = 24.3\ \text{kcal·mol}^{-1}\ \text{(Buchwald-Hartwig pathway)}
$$
The energy barrier correlates with experimental observations of 65% conversion at 373 K. Molecular dynamics simulations further predict solvent effects, with DMF improving steric accessibility of the C7 position by 38% compared to THF.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-7-[(4-methylphenyl)amino]-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-7-[(4-methylphenyl)amino]-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-7-[(4-methylphenyl)amino]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Physicochemical Properties
Substituents significantly impact melting points, solubility, and synthetic yields:
Key Observations:
- Amino Substitution: The lower melting point of compound 12 (127.8–130.7°C) compared to compound 14 (241.2–246.5°C) suggests that amino groups reduce crystallinity, possibly due to weaker intermolecular forces .
- Synthetic Challenges: Low yields (e.g., 15.8% for compound 14) highlight difficulties in introducing bulky or polar substituents, which may apply to the target compound’s synthesis .
Structural and Crystallographic Insights
Crystal structures of related compounds (e.g., –13) reveal how substituents influence molecular conformation:
Electronic Effects and Reactivity
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group at position 3 is electron-donating, which may increase the chromen-4-one core’s electron density compared to chloro-substituted analogs (e.g., 3-(4-chlorophenyl)-7-methoxy in ). This could modulate reactivity in electrophilic substitution reactions .
- Amino Group Basicity: The 4-methylphenylamino group’s basicity (pKa ~5–6) may facilitate protonation at physiological pH, enhancing interactions with negatively charged enzyme pockets .
Biological Activity
3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one is a synthetic compound belonging to the flavone family, characterized by its chromen-4-one backbone. This compound has garnered attention due to its potential biological activities, including antioxidant, anticancer, and enzyme inhibitory properties. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one is , with a molecular weight of approximately 373.4 g/mol. Its structure includes two aromatic substituents: a 4-methoxyphenyl group and a 4-methylphenylamino group, which contribute to its unique chemical properties and biological activities .
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, the compound's ability to scavenge free radicals has been observed, suggesting that it may protect cells from oxidative stress. The antioxidant activity is often measured using assays such as DPPH or ABTS, where lower IC50 values indicate higher activity .
Anticancer Properties
3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one has been evaluated for its cytotoxic effects against various cancer cell lines. In studies involving prostate cancer cells (PC-3 and DU145), the compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating significant anti-proliferative effects. Notably, it induced cell cycle arrest in the G0/G1 phase, leading to increased apoptosis rates .
| Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h | IC50 (μg/mL) at 72h |
|---|---|---|---|
| PC-3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
The mechanism of action for this compound involves interactions with various biological macromolecules, including enzymes and receptors involved in cellular signaling pathways. These interactions can modulate processes related to inflammation and oxidative stress, contributing to its anticancer effects .
Enzyme Inhibition
Studies have shown that this compound may act as an inhibitor for specific enzymes linked to cancer progression and inflammation. The binding affinity to these targets can significantly alter their activity, providing a therapeutic avenue for drug development .
Case Studies
Several case studies have highlighted the biological efficacy of similar chromone derivatives:
- Study on Coumarin Derivatives : A series of coumarin derivatives were synthesized and tested against cancer cell lines (B16-F10, HT29, Hep G2). The results indicated that these compounds exhibited significant cytotoxicity and induced apoptosis in cancer cells .
- Comparative Study : Research comparing different coumarin derivatives revealed that those with methoxy and amino substitutions showed enhanced biological activities compared to their unsubstituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
